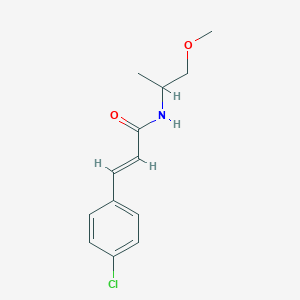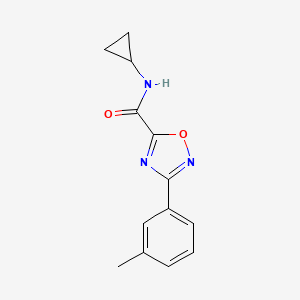![molecular formula C25H33NO3 B5430123 1-(1-adamantyl)-3-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-2-propen-1-one](/img/structure/B5430123.png)
1-(1-adamantyl)-3-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-adamantyl)-3-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-2-propen-1-one, also known as A-366, is a small molecule inhibitor that has been widely studied in the field of medicinal chemistry. This compound has shown great potential in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 1-(1-adamantyl)-3-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-2-propen-1-one involves the inhibition of BRD4. BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. BRD4 binds to acetylated histones, which leads to the recruitment of transcriptional machinery and the activation of gene expression. This compound binds to the bromodomain of BRD4, preventing its interaction with acetylated histones and inhibiting gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of BRD4, this compound has been shown to inhibit the activity of other BET family members, including BRD2 and BRD3. This compound has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. In terms of physiological effects, this compound has been shown to have anti-inflammatory effects, as well as potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-adamantyl)-3-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-2-propen-1-one has a number of advantages for lab experiments. It is a small molecule inhibitor, making it easy to synthesize and modify. Additionally, it has been extensively studied and has a well-established mechanism of action. However, there are also some limitations to using this compound in lab experiments. One limitation is that it has a relatively low potency compared to other BET inhibitors. Additionally, this compound has been shown to have off-target effects, meaning that it may inhibit the activity of other proteins in addition to BRD4.
Orientations Futures
There are a number of future directions for research on 1-(1-adamantyl)-3-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-2-propen-1-one. One area of research is in the development of more potent and selective inhibitors of BRD4. Additionally, there is a need for further research into the off-target effects of this compound, and how these effects may impact its potential therapeutic applications. Another area of research is in the development of this compound analogs with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Finally, there is a need for further research into the potential therapeutic applications of this compound, particularly in the treatment of neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of 1-(1-adamantyl)-3-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-2-propen-1-one involves a multi-step process that starts with the reaction of adamantyl bromide with 4-methoxybenzaldehyde to form 1-(1-adamantyl)-4-methoxybenzene. This intermediate is then reacted with morpholine and formaldehyde to form 1-(1-adamantyl)-4-methoxy-3-(4-morpholinylmethyl)benzene. Finally, this compound is reacted with propenone to form this compound.
Applications De Recherche Scientifique
1-(1-adamantyl)-3-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-2-propen-1-one has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. This compound has been shown to inhibit the activity of a protein called BRD4, which is involved in the regulation of gene expression. This inhibition leads to the suppression of cancer cell growth and proliferation. This compound has also been shown to have anti-inflammatory effects, making it a potential treatment for diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound has been studied for its potential neuroprotective effects, making it a potential treatment for neurodegenerative disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
(E)-1-(1-adamantyl)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO3/c1-28-23-4-2-18(13-22(23)17-26-6-8-29-9-7-26)3-5-24(27)25-14-19-10-20(15-25)12-21(11-19)16-25/h2-5,13,19-21H,6-12,14-17H2,1H3/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMSNMCYMQEZLN-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C23CC4CC(C2)CC(C4)C3)CN5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C23CC4CC(C2)CC(C4)C3)CN5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-[2-hydroxy-1-(hydroxymethyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5430043.png)
![2-methyl-N-{2-oxo-2-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]ethyl}propanamide](/img/structure/B5430053.png)
![2-[2-(4-chlorophenyl)vinyl]-3-(2-hydroxyethyl)-4(3H)-quinazolinone](/img/structure/B5430063.png)
![4-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5430064.png)

![N-(4-ethylphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5430076.png)


![4-{2-[5-(4-bromophenyl)-2-furyl]-1-cyanovinyl}benzoic acid](/img/structure/B5430096.png)
![2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5430102.png)
![N-{3-[(4,4-dimethylpentyl)amino]propyl}-2-(hydroxyimino)acetamide](/img/structure/B5430122.png)
![2-isobutyl-6-[(1-methyl-1H-indol-3-yl)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5430129.png)
![ethyl 2-(4-methoxybenzylidene)-5-(3-methoxy-4-methylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5430130.png)
![1'-(cyclopropylcarbonyl)-N-[(2-methylpyridin-4-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5430139.png)